

Benchmarking FPR-A14: A Comparative Guide to Endogenous Formyl Peptides

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Compound of Interest

Compound Name: *FPR-A14*

Cat. No.: *B15568941*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic FPR agonist, **FPR-A14**, against key endogenous formyl peptides. The data presented is intended to assist researchers in evaluating the relative potency and efficacy of these molecules in the context of formyl peptide receptor (FPR) activation, a critical pathway in inflammation and immune response.

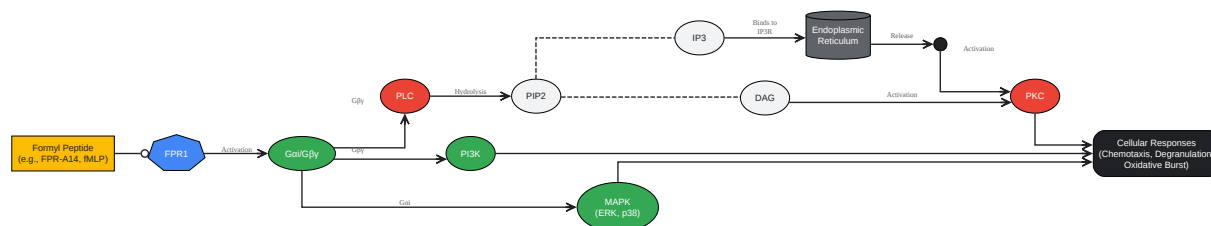
Performance Comparison: FPR-A14 vs. Endogenous Ligands

The following table summarizes the half-maximal effective concentrations (EC₅₀) for calcium mobilization and chemotaxis induced by **FPR-A14** and several endogenous formyl peptides, including the well-characterized bacterial-derived peptide fMLP and mitochondria-derived peptides.

Compound	Receptor Target	Assay Type	EC50 (nM)	Source
FPR-A14	FPR	Calcium Mobilization	630	[1]
FPR	Chemotaxis	42	[1]	
fMLP (formyl-Met-Leu-Phe)	FPR1	Calcium Mobilization	~1-10	
FPR1	Chemotaxis	~0.1-1		
fMMYALF	FPR1	Calcium Mobilization	10	[2]
FPR1	Chemotaxis	Potent chemoattractant	[3]	
fMLKLIV	FPR1	Calcium Mobilization	44	
fMFADRW	FPR1	Calcium Mobilization	160	

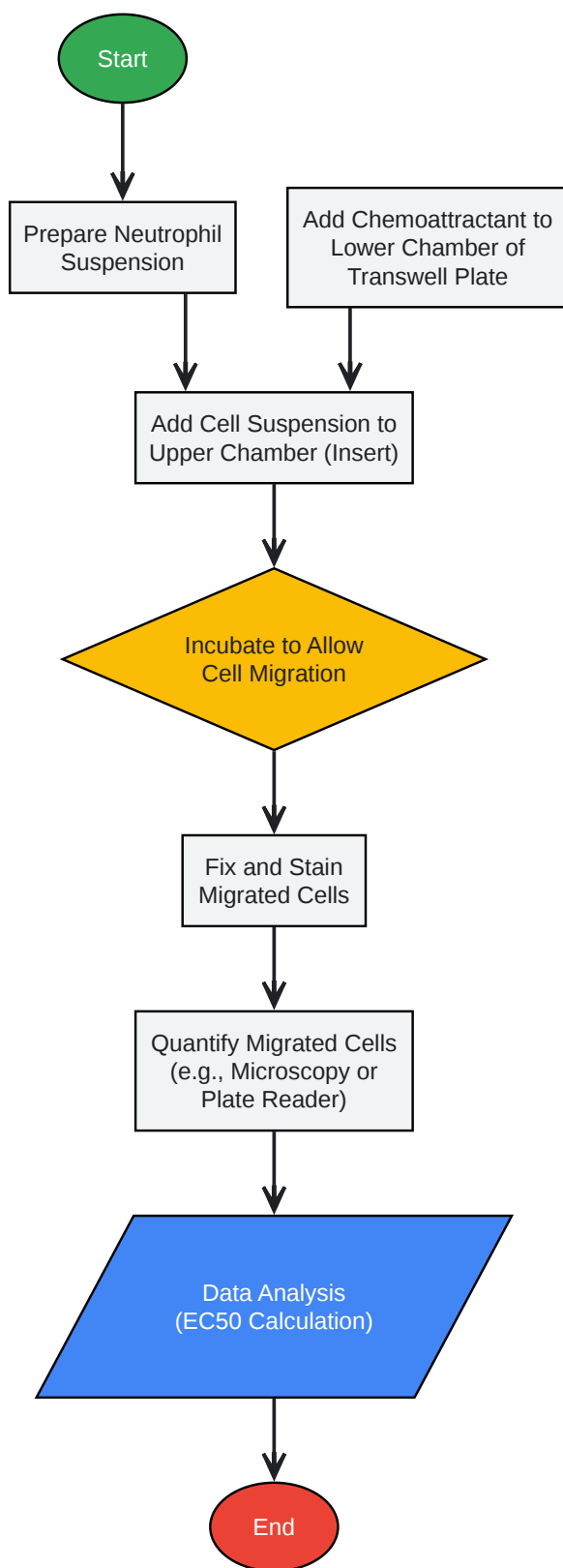
Signaling Pathways and Experimental Workflows

To understand the biological context and experimental basis of the presented data, the following diagrams illustrate the canonical FPR1 signaling pathway and a typical experimental workflow for assessing agonist-induced chemotaxis.



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Caption: FPR1 signaling cascade upon ligand binding.



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